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Compound of Interest

Compound Name: GSK 690

Cat. No.: B607859 Get Quote

This guide provides a meta-analysis of the available clinical and preclinical data for

GSK690693, a pan-Akt inhibitor, and compares its performance with other notable AKT

inhibitors that have advanced further in clinical development. The content is intended for

researchers, scientists, and drug development professionals to offer an objective overview of

the therapeutic potential and challenges associated with targeting the PI3K/AKT signaling

pathway.

Introduction to GSK690693 and the AKT Signaling
Pathway
GSK690693 is a potent, ATP-competitive inhibitor of all three isoforms of the serine/threonine

kinase Akt (Akt1, Akt2, and Akt3). The PI3K/AKT pathway is a critical signaling cascade that

regulates fundamental cellular processes, including cell growth, proliferation, survival, and

metabolism. Dysregulation of this pathway is a frequent event in a wide range of human

cancers, making AKT an attractive target for therapeutic intervention. GSK690693 was

developed to inhibit this pathway and thereby arrest tumor growth and induce apoptosis.

However, its clinical development was terminated in Phase I due to the side effect of transient

hyperglycemia. This guide will delve into the available data for GSK690693 and provide a

comparative landscape of other AKT inhibitors.

Mechanism of Action and Preclinical Efficacy
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GSK690693 functions by competing with ATP for binding to the kinase domain of AKT, thereby

preventing the phosphorylation of its downstream substrates. This inhibition leads to the

suppression of cell survival and proliferation signals.

In Vitro Potency
Preclinical studies demonstrated the potent and selective inhibitory activity of GSK690693

against the AKT isoforms.

Compound Akt1 IC50 (nM) Akt2 IC50 (nM) Akt3 IC50 (nM)

GSK690693 2 13 9

IC50 values represent the concentration of the inhibitor required to reduce the activity of the

enzyme by 50%.

Cellular Activity
In various cancer cell lines, GSK690693 effectively inhibited the phosphorylation of

downstream AKT targets, such as GSK3β, PRAS40, and the FOXO family of transcription

factors. This resulted in cell cycle arrest and induction of apoptosis.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for

evaluating AKT inhibitors.
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Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by GSK690693.
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Caption: A general experimental workflow for the preclinical and clinical evaluation of AKT

inhibitors.
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Clinical Trial Data and Comparison with Alternatives
While GSK690693's clinical development was halted, other AKT inhibitors have progressed

further, providing valuable comparative data. This section summarizes the available clinical trial

outcomes for GSK690693 and its alternatives.

GSK690693
Phase I clinical trials for GSK690693 in patients with advanced solid tumors and lymphomas

were initiated. While the drug was generally well-tolerated at lower doses, dose-limiting

toxicities, most notably transient hyperglycemia, emerged at higher, more therapeutically

relevant exposures. This on-target effect, resulting from the inhibition of AKT2's role in glucose

metabolism, ultimately led to the discontinuation of its development. Specific objective

response rate (ORR) and progression-free survival (PFS) data from these early trials are not

readily available in the public domain.

Comparator AKT Inhibitors
Several other AKT inhibitors have been evaluated in more extensive clinical trials. The following

table provides a summary of their performance in specific cancer types.
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Data is presented for specific clinical trials and patient populations and may not be

representative of all studies.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are summaries of protocols for key assays used in the evaluation of AKT

inhibitors.

AKT Kinase Inhibition Assay
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Objective: To determine the in vitro potency of an inhibitor against purified AKT isoforms.

Methodology:

Recombinant human AKT1, AKT2, and AKT3 enzymes are expressed and purified.

The inhibitor is serially diluted to a range of concentrations.

The inhibitor is incubated with the AKT enzyme in a kinase buffer.

The kinase reaction is initiated by the addition of ATP and a peptide substrate.

The amount of phosphorylated substrate is quantified using methods such as radioactive

assays (32P-ATP), fluorescence polarization, or luminescence-based ATP detection (e.g.,

ADP-Glo).

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor

concentration.

Cell Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of an inhibitor on the growth and viability of cancer cell lines.

Methodology:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with a range of concentrations of the inhibitor.

After a defined incubation period (e.g., 72 hours), CellTiter-Glo® reagent is added to the

wells.

The reagent lyses the cells and generates a luminescent signal that is proportional to the

amount of ATP present, which is an indicator of the number of viable cells.

Luminescence is measured using a plate reader.

The concentration of inhibitor that reduces cell viability by 50% (GI50) is determined.
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Apoptosis Assay (e.g., Annexin V Staining)
Objective: To determine if the inhibitor induces programmed cell death.

Methodology:

Cells are treated with the inhibitor at various concentrations and for different durations.

Both adherent and floating cells are collected.

Cells are washed and resuspended in a binding buffer.

Fluorescently-labeled Annexin V and a viability dye (e.g., propidium iodide, PI) are added to

the cells.

Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma

membrane of apoptotic cells. PI enters and stains the DNA of cells with compromised

membranes (late apoptotic or necrotic cells).

The stained cells are analyzed by flow cytometry to quantify the percentage of early

apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI

positive), and live cells (Annexin V and PI negative).

Conclusion
The meta-analysis of GSK690693 data, in the context of other AKT inhibitors, highlights both

the promise and the peril of targeting the PI3K/AKT pathway. While GSK690693 demonstrated

potent preclinical activity, its clinical development was thwarted by on-target toxicity, specifically

hyperglycemia. This underscores the challenge of inhibiting a pathway that is central to both

cancer cell survival and normal physiological processes.

The progression of other AKT inhibitors like Capivasertib, which has recently gained regulatory

approval, demonstrates that a therapeutic window can be achieved, particularly in combination

with other targeted agents and in specific, biomarker-selected patient populations. Future

research in this area will likely focus on developing more selective AKT inhibitors, perhaps

isoform-specific, or intermittent dosing schedules to mitigate on-target toxicities. The data from

GSK690693, though from a discontinued program, remains a valuable case study for drug
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developers navigating the complexities of targeting fundamental signaling pathways in

oncology.

To cite this document: BenchChem. [Meta-analysis of GSK690693 Clinical Trial Data: A
Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607859#meta-analysis-of-gsk690693-clinical-trial-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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